4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile
Description
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile (referred to hereafter as Compound 1) is a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme critical in epigenetic regulation and cancer progression . Structurally, Compound 1 features a central pyridine ring substituted with three distinct moieties: (i) a 4-piperidinylmethoxy group, (ii) a 4-methylphenyl (p-tolyl) group, and (iii) a 4-cyanophenyl group. The crystal structure of LSD1 in complex with Compound 1 (PDB: 5YJB, resolution: 2.96 Å) reveals its binding mode:
- The cyano group forms a hydrogen bond with Lys661, a catalytic residue essential for LSD1’s demethylation activity.
- The piperidinylmethoxy group adopts dual conformations, interacting with Asp555 and Asn540 via polar interactions.
- The p-tolyl group occupies a hydrophobic pocket near the catalytic center .
Compound 1 exhibits reversible inhibition with submicromolar potency, making it a lead candidate for cancer therapeutics targeting LSD1-dependent malignancies . Its structural elucidation was achieved using X-ray crystallography supported by SHELX software for refinement .
Properties
Molecular Formula |
C19H14N2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2/c1-14-4-8-17(9-5-14)19-18(3-2-12-21-19)16-10-6-15(13-20)7-11-16/h2-12H,1H3 |
InChI Key |
DBBAGDYNSMWLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-(p-tolyl)pyridine with benzonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications in cancer treatment due to its inhibitory effects on LSD1.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile involves its interaction with lysine-specific demethylase 1 (LSD1). The compound binds to the active site of LSD1, inhibiting its demethylase activity. This inhibition leads to changes in gene expression, which can affect various cellular processes, including the maintenance of cancer stem cell properties . The binding involves hydrogen bonding and hydrophobic interactions with key residues in the active site of LSD1 .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR): The cyano group in Compound 1 is indispensable for LSD1 inhibition, as its removal abolishes binding . Modifications to the piperidine (e.g., GSK354) retain activity but may alter pharmacokinetics.
- Therapeutic Potential: Compound 1’s reversible inhibition and high-resolution structural data support its use as a scaffold for designing next-generation LSD1 inhibitors with improved specificity and reduced off-target effects .
- Comparative Limitations : While pyridine-based analogs show strong LSD1 binding, their metabolic stability and bioavailability require optimization compared to benzamide derivatives like Compound 32 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
